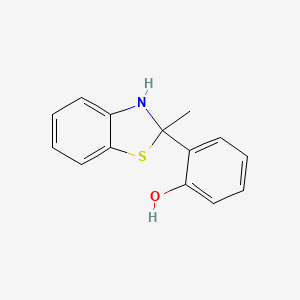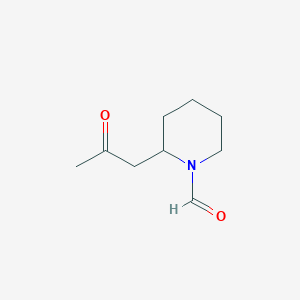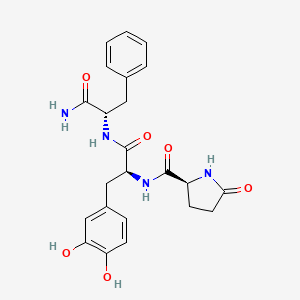
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide is a complex organic compound that belongs to the class of peptides It is composed of several amino acids, including 5-oxo-L-proline, 3-hydroxy-L-tyrosine, and L-phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides (e.g., DCC) and coupled together in a specific sequence. After the coupling reactions, the protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid support, allowing for easy purification and handling.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone.
Reduction: The carbonyl group on the proline residue can be reduced to form a secondary alcohol.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives of the tyrosine residue.
Reduction: Secondary alcohol derivatives of the proline residue.
Substitution: Halogenated or nitrated derivatives of the phenylalanine residue.
Aplicaciones Científicas De Investigación
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxo-L-proline: A precursor in the synthesis of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide.
3-Hydroxy-L-tyrosine: Another constituent amino acid with similar properties.
L-Phenylalanine: A common amino acid found in many peptides.
Uniqueness
This compound is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
66067-50-3 |
|---|---|
Fórmula molecular |
C23H26N4O6 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(3,4-dihydroxyphenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H26N4O6/c24-21(31)16(10-13-4-2-1-3-5-13)26-23(33)17(11-14-6-8-18(28)19(29)12-14)27-22(32)15-7-9-20(30)25-15/h1-6,8,12,15-17,28-29H,7,9-11H2,(H2,24,31)(H,25,30)(H,26,33)(H,27,32)/t15-,16-,17-/m0/s1 |
Clave InChI |
FGAGEKTWUPQEST-ULQDDVLXSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
SMILES canónico |
C1CC(=O)NC1C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


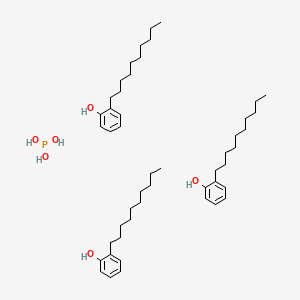


phosphanium bromide](/img/structure/B14465858.png)
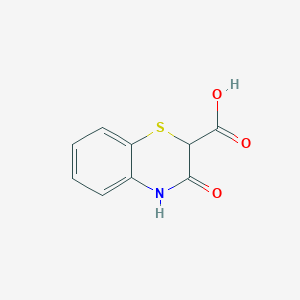

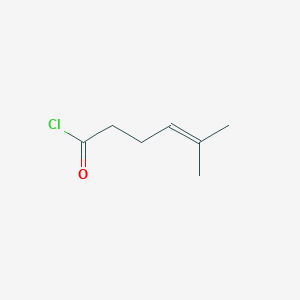
![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
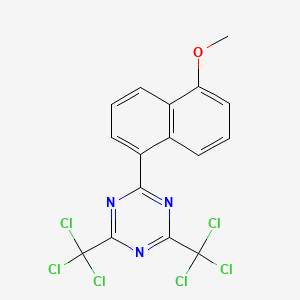
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
